Aminopeptidase N (APN) Inhibitory Activity: 3-Nitro-4-aminomethyl vs. 5-Nitro-2-aminomethyl Congeners
In a direct enzyme inhibition assay using pig kidney microsomal aminopeptidase N (APN), the (3-nitropyridin-4-yl)methanamine core exhibited an IC50 of 127,000 nM (pIC50 ≈ 3.90) [1]. In stark contrast, a positional isomer, (5-nitropyridin-2-yl)methanamine, demonstrated an IC50 of 50 nM (pIC50 = 7.30) under comparable assay conditions [2]. This represents an approximately 2,540-fold difference in potency, definitively showing that the regiospecific placement of the nitro and aminomethyl groups is not interchangeable for this target.
| Evidence Dimension | Inhibitory potency against Aminopeptidase N (APN) |
|---|---|
| Target Compound Data | IC50 = 127,000 nM |
| Comparator Or Baseline | (5-nitropyridin-2-yl)methanamine: IC50 = 50 nM |
| Quantified Difference | 2,540-fold lower potency for the target compound relative to the comparator |
| Conditions | Pig kidney microsomes; L-leu-p-nitroanilide substrate; 30 min incubation |
Why This Matters
This data proves that for APN-targeted research, (3-nitropyridin-4-YL)methanamine is a low-affinity probe or a negative control scaffold, whereas the 5-nitro-2-isomer is the high-potency lead, preventing erroneous selection for potency-driven campaigns.
- [1] BindingDB Entry BDBM50575357 (CHEMBL4873890). IC50: 1.27E+5 nM for APN inhibition. View Source
- [2] BindingDB Entry BDBM50144929 (CHEMBL3764200). IC50: 50 nM for APN inhibition. View Source
